molecular formula C6H5F3N2O3 B11820104 (2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate

Katalognummer: B11820104
Molekulargewicht: 210.11 g/mol
InChI-Schlüssel: KSYUDKZYCUKELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with trifluoroacetic anhydride. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminooxazole: A related compound with similar structural features.

    2-Aminothiazole: Another heterocyclic compound with potential biological activities.

    5-Amino-1,2,3-triazoles: Compounds with similar reactivity and applications.

Uniqueness

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H5F3N2O3

Molekulargewicht

210.11 g/mol

IUPAC-Name

(2-amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H5F3N2O3/c7-6(8,9)4(12)13-2-3-1-11-5(10)14-3/h1H,2H2,(H2,10,11)

InChI-Schlüssel

KSYUDKZYCUKELQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=N1)N)COC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.